molecular formula C23H27NO B3995229 2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]

2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]

Cat. No.: B3995229
M. Wt: 333.5 g/mol
InChI Key: HWGTZXHFUYPLAW-UHFFFAOYSA-N
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Description

2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a benzazepine intermediate, followed by spirocyclization with a cyclohexane derivative. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction could produce benzyl derivatives.

Scientific Research Applications

2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the PARP-1 enzyme, inhibiting its activity and leading to the accumulation of DNA damage in cancer cells, ultimately inducing cell death . The compound’s spirocyclic structure is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] lies in its spirocyclic structure, which imparts specific biological activities and makes it a valuable scaffold in medicinal chemistry. Its ability to inhibit PARP-1 with high specificity and low toxicity highlights its potential as a therapeutic agent .

Properties

IUPAC Name

(5-methylspiro[4,5-dihydro-1H-2-benzazepine-3,1'-cyclohexane]-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO/c1-18-16-23(14-8-3-9-15-23)24(17-20-12-6-7-13-21(18)20)22(25)19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGTZXHFUYPLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCCC2)N(CC3=CC=CC=C13)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]
Reactant of Route 2
2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]
Reactant of Route 3
2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]
Reactant of Route 4
Reactant of Route 4
2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]
Reactant of Route 5
Reactant of Route 5
2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]
Reactant of Route 6
2-benzoyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]

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